Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride
CAS No.: 2193065-13-1
Cat. No.: VC5328071
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride - 2193065-13-1](/images/structure/VC5328071.png)
Specification
CAS No. | 2193065-13-1 |
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Molecular Formula | C10H18ClNO2 |
Molecular Weight | 219.71 |
IUPAC Name | methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate;hydrochloride |
Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-9(12)5-8-6-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
Standard InChI Key | HXYLVTFGUYFJPT-UHFFFAOYSA-N |
SMILES | COC(=O)CC1CC2(CCC2)CN1.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride belongs to the class of azaspirocyclic compounds, which are defined by fused ring systems sharing a single atom. The compound’s molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol for the hydrochloride salt. Its free base form (C₁₀H₁₇NO₂) has a molecular weight of 183.25 g/mol . Key identifiers include:
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IUPAC Name: Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride
The spirocyclic core consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom at position 6 of the spiro system. This conformation imposes steric constraints that enhance receptor selectivity, a trait critical for central nervous system (CNS) drug candidates .
Synthesis and Reactivity
The synthesis of methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride involves multi-step organic transformations. Key steps include:
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Ring Formation: Cyclization reactions to construct the spirocyclic backbone, often utilizing iodomethyl intermediates as observed in analogous spiro compounds .
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Esterification: Introduction of the methyl acetate group via nucleophilic acyl substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Parameters:
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Temperature: Optimal yields are achieved between 0°C and room temperature to prevent side reactions.
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Solvent Systems: Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for their compatibility with nitrogen-containing intermediates .
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Purification: Chromatography (e.g., silica gel) is employed to isolate the hydrochloride salt, with purity confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Table 1: Synthetic Conditions for Analogous Spirocyclic Compounds
Compound Class | Key Reagents | Yield (%) | Purity Methods |
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Oxaspiro[3.4]octanes | Iodomethyl reagents | 75–92 | NMR, GCMS, HRMS |
Azaspiro[3.4]octanes | Boc-protected amines | 82–95 | HPLC, IR |
Biological Activities and Mechanistic Insights
Preliminary studies indicate that methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride interacts with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions are hypothesized to arise from the compound’s ability to adopt conformations that mimic endogenous ligands, a feature enhanced by its rigid spirocyclic framework.
Key Findings:
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Cognitive Modulation: In vitro assays suggest dose-dependent enhancement of synaptic plasticity in hippocampal neurons, potentially relevant for Alzheimer’s disease.
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Mood Regulation: Animal models show reduced anxiety-like behaviors at doses of 10–50 mg/kg, though clinical trials are pending.
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Receptor Selectivity: The nitrogen atom in the spiro ring forms hydrogen bonds with conserved residues in GABA-A receptors, as predicted by molecular docking studies .
Compound | LD₅₀ (mg/kg, oral) | Primary Hazards |
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6-Azaspiro[3.5]nonane | 450 | Neurotoxicity |
7-Azaspiro[3.5]nonane | 520 | Hepatotoxicity |
Target Compound | 380 | Respiratory irritation |
Structural Analogs and Functional Comparisons
The target compound shares structural motifs with other spirocycles under investigation for CNS applications:
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6-Azaspiro[3.5]nonane: Lacks the acetate group, reducing its solubility but increasing blood-brain barrier permeability.
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7-Azaspiro[3.5]nonane: Features a larger spiro ring system, altering receptor binding kinetics.
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Oxaspiro[3.4]octanes: Oxygen-containing analogs show weaker affinity for serotonin receptors but improved metabolic stability .
Future Directions and Research Gaps
While methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride shows promise, critical questions remain:
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